molecular formula C18H21ClN2O3S B243340 N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide

货号 B243340
分子量: 380.9 g/mol
InChI 键: YFBKWPYEMOMRPS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide, also known as N-(3-chloro-4-morpholin-4-ylphenyl)-2-methyl-4-sulfamoylbenzamide or TAK-659, is a small-molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has shown potential in the treatment of various B-cell malignancies and autoimmune disorders.

作用机制

BTK is a key enzyme in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 binds to the active site of BTK and inhibits its activity, leading to downstream inhibition of the PI3K-AKT and NF-κB signaling pathways. This results in decreased survival and proliferation of B-cells, and reduced production of inflammatory cytokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent inhibitory effects on BTK activity, leading to decreased proliferation and survival of B-cells. TAK-659 has also been shown to reduce production of inflammatory cytokines such as TNF-α and IL-6. In animal models of autoimmune diseases, TAK-659 has demonstrated efficacy in reducing disease severity and improving clinical outcomes.

实验室实验的优点和局限性

One advantage of TAK-659 is its high potency and specificity for BTK, which allows for effective inhibition of B-cell signaling pathways. However, TAK-659 has also been shown to have off-target effects on other kinases, which may limit its use in certain experimental settings. Additionally, TAK-659 has poor solubility and bioavailability, which may affect its efficacy in vivo.

未来方向

There are several potential future directions for research on TAK-659. One area of interest is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the combination of BTK inhibitors with other targeted therapies or immunotherapies, which may have synergistic effects in the treatment of B-cell malignancies and autoimmune disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of BTK inhibitors in clinical settings.

合成方法

The synthesis of TAK-659 involves a multi-step process, starting with the reaction of 3-chloro-4-morpholinyl aniline with 2,4-dimethylbenzenesulfonyl chloride to form the intermediate N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide(3-chloro-4-morpholinyl)-2,4-dimethylbenzenesulfonamide. This intermediate is then reacted with 2-methyl-4-aminobenzoic acid to yield the final product, TAK-659.

科学研究应用

TAK-659 has been extensively studied for its potential therapeutic applications in various B-cell malignancies and autoimmune disorders. In preclinical studies, TAK-659 has shown potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. TAK-659 has also demonstrated efficacy in animal models of autoimmune diseases such as rheumatoid arthritis and lupus.

属性

分子式

C18H21ClN2O3S

分子量

380.9 g/mol

IUPAC 名称

N-(3-chloro-2-morpholin-4-ylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C18H21ClN2O3S/c1-13-6-7-17(14(2)12-13)25(22,23)20-16-5-3-4-15(19)18(16)21-8-10-24-11-9-21/h3-7,12,20H,8-11H2,1-2H3

InChI 键

YFBKWPYEMOMRPS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

规范 SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)N3CCOCC3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。